An In-depth Technical Guide to 5,7-Dimethylquinolin-2-amine (CAS No. 1342190-00-4): Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5,7-Dimethylquinolin-2-amine (CAS No. 1342190-00-4): Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Dimethylquinolin-2-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While specific peer-reviewed data for this exact molecule is limited, this document synthesizes information from established chemical principles and data on closely related analogs to present a predictive yet scientifically grounded profile. This guide will cover the probable synthetic routes, expected physicochemical and spectroscopic properties, potential biological activities, and prospective applications, with a strong emphasis on the underlying chemical logic and established experimental methodologies for quinoline chemistry. The CAS number for 5,7-Dimethylquinolin-2-amine is 1342190-00-4.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in a vast array of biologically active compounds and functional materials. Quinoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological targets and potential therapeutic applications. The 2-aminoquinoline moiety, in particular, is a key pharmacophore in numerous developmental drug candidates.
This guide focuses on the specific isomer, 5,7-Dimethylquinolin-2-amine, providing a detailed technical resource for researchers exploring its potential.
Synthesis of 5,7-Dimethylquinolin-2-amine
Retrosynthetic Analysis
A logical retrosynthetic approach to 5,7-Dimethylquinolin-2-amine would involve the disconnection of the pyridine ring, suggesting a substituted aniline as a key precursor.
Caption: Retrosynthetic approach for 5,7-Dimethylquinolin-2-amine.
Proposed Synthetic Pathway: Modified Skraup or Doebner-von Miller Reaction
A plausible and historically significant route to quinolines is the Skraup synthesis or the related Doebner-von Miller reaction . These reactions involve the condensation of an aniline with an α,β-unsaturated carbonyl compound (or a precursor that generates it in situ) under acidic conditions.
Proposed Reaction Scheme:
Caption: Proposed two-step synthesis of 5,7-Dimethylquinolin-2-amine.
Step-by-Step Experimental Protocol (Hypothetical):
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Synthesis of 5,7-Dimethylquinoline:
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In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 3,5-dimethylaniline and glycerol (a precursor to acrolein).
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Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene.
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Heat the mixture under reflux for several hours. The reaction is typically vigorous and requires careful temperature control.
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After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH) to precipitate the crude product.
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Purification is achieved through steam distillation followed by recrystallization or column chromatography.
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Amination of 5,7-Dimethylquinoline (Chichibabin Reaction):
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The synthesized 5,7-dimethylquinoline is dissolved in an inert solvent like toluene or xylene.
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Sodium amide (NaNH₂) is added portion-wise at an elevated temperature.
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The reaction is stirred for several hours until the formation of the 2-aminoquinoline is complete (monitored by TLC).
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The reaction is carefully quenched with water, and the product is extracted with an organic solvent.
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Purification of the final product, 5,7-Dimethylquinolin-2-amine, is performed by column chromatography or recrystallization.
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Causality Behind Experimental Choices:
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The use of 3,5-dimethylaniline as a starting material is essential to achieve the desired 5,7-dimethyl substitution pattern on the quinoline ring.
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The Skraup reaction is a robust method for quinoline synthesis, though it often requires harsh conditions.
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The Chichibabin reaction is a classic method for the direct amination of electron-deficient heterocycles like quinolines at the 2-position.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 5,7-Dimethylquinolin-2-amine
| Property | Predicted Value/Information | Reference/Basis |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | - |
| Appearance | Likely a crystalline solid | General property of similar aromatic amines |
| Melting Point | Expected to be in the range of 100-150 °C | Based on isomers and related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform | General solubility of quinoline derivatives |
| pKa | The amino group is expected to be basic, with a pKa around 4-6. | Based on aniline and aminoquinoline derivatives |
Spectroscopic Characterization (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the singlets for the two methyl groups. The amino protons will likely appear as a broad singlet. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups.
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¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrogen and methyl groups will be characteristic.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450-1650 cm⁻¹ region.[2][3]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172.23. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the quinoline ring.
Reactivity and Potential Derivatization
The chemical reactivity of 5,7-Dimethylquinolin-2-amine is dictated by the quinoline ring system and the 2-amino substituent.
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Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene. However, the presence of the activating amino and methyl groups will direct incoming electrophiles to specific positions on the benzene portion of the ring system.
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Nucleophilicity of the Amino Group: The 2-amino group is a primary site for nucleophilic reactions. It can readily undergo acylation, alkylation, and condensation reactions to form a variety of derivatives. This provides a handle for further chemical modifications and the synthesis of compound libraries for biological screening.
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N-oxide Formation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide, which can then be used in further functionalization reactions.
Potential Biological Activities and Applications
While no specific biological data for 5,7-Dimethylquinolin-2-amine has been found, the broader class of aminoquinolines has been extensively studied for various therapeutic applications.
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Anticancer Potential: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4] The specific substitution pattern of 5,7-Dimethylquinolin-2-amine could confer novel interactions with biological targets.
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Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs like chloroquine. While this is a 2-aminoquinoline, the general scaffold is of interest in the search for new antimalarial agents.
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Antimicrobial and Antifungal Activity: Quinolines have been reported to possess broad-spectrum antimicrobial and antifungal properties.[5]
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Fluorescent Probes: The quinoline core is inherently fluorescent, and its photophysical properties can be tuned by substituents. Amino-substituted quinolines, in particular, can exhibit interesting fluorescence characteristics, making them potential candidates for use as fluorescent probes in cellular imaging.[6]
Safety and Handling
Specific toxicity data for 5,7-Dimethylquinolin-2-amine is not available. However, based on the data for quinoline and other aminoquinolines, it should be handled with care in a laboratory setting.
General Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5,7-Dimethylquinolin-2-amine is a structurally interesting quinoline derivative with potential for applications in medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a solid foundation for researchers by outlining logical synthetic strategies, predicting key physicochemical and spectroscopic properties, and highlighting potential areas of application based on the well-established chemistry of the quinoline scaffold. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.
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